(2-氯嘧啶-4-基)甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

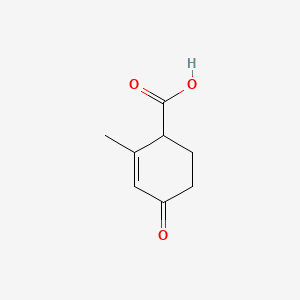

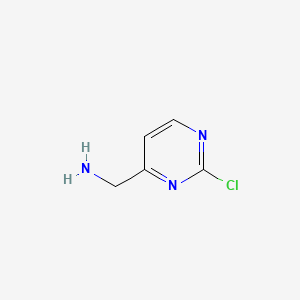

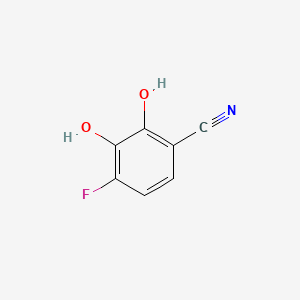

“(2-Chloropyrimidin-4-YL)methanamine” is a chemical compound with the molecular formula C5H6ClN3 . It is also known by other names such as “(2-chloropyrimidin-4-yl)methanamine” and "amino-methyl pyrimidine chloride" .

Synthesis Analysis

The synthesis of compounds similar to “(2-Chloropyrimidin-4-YL)methanamine” has been reported in the literature. For instance, a series of condensation, oxidation, acid amine coupling, and reductive amination reactions were performed to synthesize analogues of N-substituted 2-(pyridin-4-yl)-1H-imidazo .

Molecular Structure Analysis

The molecular structure of “(2-Chloropyrimidin-4-YL)methanamine” can be represented by the InChI code: InChI=1S/C5H6ClN3/c6-5-8-2-1-4 (3-7)9-5/h1-2H,3,7H2 . This indicates the connectivity and hydrogen count of the molecule’s atoms.

Physical And Chemical Properties Analysis

“(2-Chloropyrimidin-4-YL)methanamine” has a molecular weight of 143.57 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are 143.0250249 g/mol . The compound has a topological polar surface area of 51.8 Ų .

科学研究应用

促进成骨率

在一次针对骨骼疾病的高通量筛选活动中,发现了一种具有 2-氨基嘧啶模板的化合物,其与 (2-氯嘧啶-4-基)甲胺密切相关。该化合物靶向 Wnt β-catenin 细胞信息传递系统,并表明在对卵巢切除大鼠口服给药后,小梁骨形成率呈剂量依赖性增加,展示了其在促进成骨方面的潜力 (Pelletier 等人,2009)。

赖氨酰氧化酶样 2 (LOXL2) 抑制

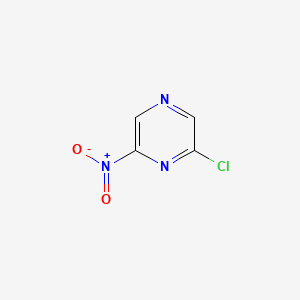

关于新型 LOXL2 酶抑制剂的研究描述了两系列化合物,包括用吸电子基团取代的苄胺和 2-取代吡啶-4-基甲胺。其中,(2-氯吡啶-4-基)甲胺以 126 nM 的 IC50 值脱颖而出,显示出对 LOXL2 的选择性高于 LOX 和其他三种胺氧化酶。这一发现标志着它是第一个发表的小分子抑制剂,对 LOXL2 的选择性高于 LOX,表明其在以治疗为目的抑制 LOXL2 的研究中的重要性 (Hutchinson 等人,2017)。

抗惊厥剂

由 3-氨基甲基吡啶合成的系列新型席夫碱经过抗惊厥活性筛选,突出了与 (2-氯嘧啶-4-基)甲胺相关的化合物的化学多功能性。这些碱在各种模型中给药后均表现出明显的抗癫痫作用,强调了该化合物在新一代抗惊厥药物开发中的潜力 (Pandey & Srivastava, 2011)。

光细胞毒性和细胞成像

含有 (吡啶-2-基)甲基甲胺衍生物的铁 (III) 络合物通过诱导细胞凋亡和产生活性氧,对各种细胞系表现出前所未有的红光光细胞毒性。这些络合物在数小时内被细胞核摄取,与 DNA 发生良好相互作用,突出了它们在细胞成像中的应用,以及作为红光照射下的治疗剂的应用 (Basu 等人,2014)。

抗癌活性

某些衍生物(例如 N-{2-[(2-氯噻吩并[3,2-d]嘧啶-4-基)氨基]乙基}-3-甲氧基苯甲酰胺)的设计、合成和对接研究表明,对各种癌细胞系具有显着的抑制作用,显示出有希望的抗癌活性。这些发现表明 (2-氯嘧啶-4-基)甲胺相关化合物在癌症治疗中的潜力 (Huang 等人,2020)。

安全和危害

When handling “(2-Chloropyrimidin-4-YL)methanamine”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

作用机制

Target of Action

The primary target of (2-Chloropyrimidin-4-YL)methanamine is LOXL2 (Lysyl Oxidase-like 2) . LOXL2 is an enzyme that plays a crucial role in the crosslinking of collagen and elastin in the extracellular matrix, which is important for tissue repair and remodeling.

Mode of Action

(2-Chloropyrimidin-4-YL)methanamine interacts with LOXL2 as a selective inhibitor . It binds to the active site of the enzyme, preventing it from catalyzing the oxidative deamination of lysine residues in collagen and elastin. This inhibition disrupts the crosslinking process, affecting the structural integrity of the extracellular matrix.

Biochemical Pathways

The inhibition of LOXL2 by (2-Chloropyrimidin-4-YL)methanamine affects the extracellular matrix remodeling pathway . This can lead to changes in tissue stiffness, cell adhesion, and migration, which are critical for various physiological and pathological processes, including wound healing, fibrosis, and cancer progression.

Pharmacokinetics

Itsmolecular weight is 180.04 , which suggests it may have good membrane permeability and bioavailability. It is a solid at room temperature , which could influence its formulation and administration

Result of Action

The inhibition of LOXL2 by (2-Chloropyrimidin-4-YL)methanamine can lead to changes in the structure and function of tissues due to altered extracellular matrix remodeling . This could potentially be used to modulate tissue stiffness in diseases such as fibrosis and cancer, where abnormal extracellular matrix remodeling plays a key role.

Action Environment

The action of (2-Chloropyrimidin-4-YL)methanamine can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in a refrigerator . Furthermore, its efficacy could be influenced by the presence of other molecules in the environment that could compete for binding to LOXL2. More research is needed to fully understand these influences.

属性

IUPAC Name |

(2-chloropyrimidin-4-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-5-8-2-1-4(3-7)9-5/h1-2H,3,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWQRUVKEZYEED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1CN)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloropyrimidin-4-YL)methanamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![L-Phenylalanine, N-[1-[[(1,1-dimethylethyl)amino]carbonyl]-2-methylpropyl]-, methyl ester, (R)- (9CI](/img/no-structure.png)

![5,5-Dimethyl-3,3a,4,5-tetrahydrocyclopenta[c]pyrazol-6(2H)-one](/img/structure/B574952.png)

![4-tert-Butoxy-1-[1-(diphenylmethyl)azetidin-3-yl]piperidine](/img/structure/B574954.png)

![Furo[2,3-e][1,3]benzothiazole](/img/structure/B574956.png)

![Imidazo[4,5,1-ij]pyrrolo[2,3-f]quinoline](/img/structure/B574960.png)